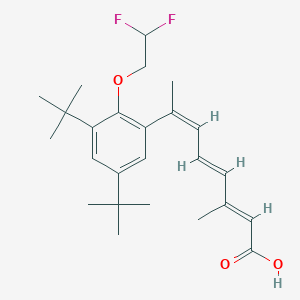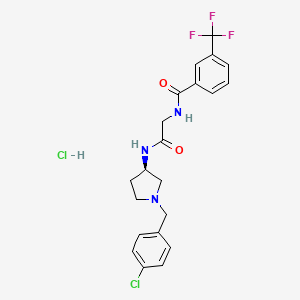
DIACETYLSEVEDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylsevedine is a steroidal alkaloid extracted from the plant Korolkowia sewerzowii. It belongs to the C-nor, D-homosteroid alkaloid series and has shown significant potential in medicinal applications, particularly as an antiarrhythmic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetylsevedine is synthesized through the acetylation of sevedinine. The process involves the reaction of sevedinine with acetic anhydride in the presence of pyridine. The reaction conditions typically include maintaining the mixture at room temperature for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound involves the extraction of sevedinine from Korolkowia sewerzowii, followed by its acetylation. The extraction process includes solvent extraction using chloroform, methanol, ethanol, benzene, or acetone. The extracted sevedinine is then subjected to acetylation under controlled conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Diacetylsevedine undergoes several types of chemical reactions, including:
Oxidation: Oxidation of this compound with chromic anhydride in acetic acid forms a ketone, sevedininone.
Reduction: Reduction of this compound with sodium borohydride produces dihydrosevedinine.
Substitution: Acetylation of sevedinine with acetic anhydride in pyridine produces this compound.
Common Reagents and Conditions
Oxidation: Chromic anhydride in acetic acid.
Reduction: Sodium borohydride.
Substitution: Acetic anhydride in pyridine.
Major Products
Oxidation: Sevedininone.
Reduction: Dihydrosevedinine.
Substitution: this compound.
Scientific Research Applications
Diacetylsevedine has been extensively studied for its medicinal properties. It is particularly effective against arrhythmia caused by aconitine. In rat models under anesthesia, this compound demonstrated an effective dose (ED50) of 2.2 mg/kg, which is significantly lower compared to other antiarrhythmic agents like quinidine and novocainamide .
Mechanism of Action
Diacetylsevedine exerts its effects by modulating ion channels in cardiac cells. It specifically targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity that leads to arrhythmia . The compound’s ability to selectively bind to these ion channels makes it a potent antiarrhythmic agent .
Comparison with Similar Compounds
Diacetylsevedine is unique among steroidal alkaloids due to its potent antiarrhythmic properties. Similar compounds include:
Quinidine: Another antiarrhythmic agent but with a higher effective dose.
Novocainamide: Used for similar purposes but less effective compared to this compound.
Rythmilen: Another antiarrhythmic agent with a higher effective dose compared to this compound.
This compound stands out due to its lower effective dose and higher potency in treating arrhythmia .
Properties
CAS No. |
66512-89-8 |
|---|---|
Molecular Formula |
C31H49NO5 |
Molecular Weight |
515 g/mol |
Appearance |
White crystal powder |
Purity |
≥ 98% TLC [chloroform-methanol (10:1), Rf=0.42, Silicagel], Melting point, Mass spectrometry. |
Synonyms |
Cevane-3,6,14-triol, 3,6-diacetate, (3beta,5alpha,6beta,25alpha)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)


![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)





